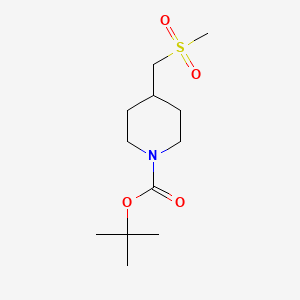

Tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(methylsulfonylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-7-5-10(6-8-13)9-18(4,15)16/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAASJVPVODJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of Halogenated Intermediates

A widely employed strategy involves the displacement of a halogen atom (e.g., bromide or iodide) at the piperidine’s 4-position with a methylsulfonylmethyl anion. For example, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate reacts with sodium methylsulfinate (NaSO₂CH₃) in polar aprotic solvents such as dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP). The reaction is typically conducted at elevated temperatures (80–100°C) with cesium fluoride (CsF) or potassium carbonate (K₂CO₃) as a base to deprotonate the sulfinate and facilitate nucleophilic attack.

Representative Procedure :

-

Starting Material : tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (1.0 equiv)

-

Nucleophile : Sodium methylsulfinate (2.5 equiv)

-

Base : CsF (2.0 equiv)

-

Solvent : DMA, 85°C, 12–18 hours

The moderate yield is attributed to competing elimination reactions and the steric hindrance of the piperidine ring. Purification via column chromatography (MeOH/CH₂Cl₂) isolates the product as a pale yellow solid.

Synthetic Route via Thioether Oxidation

Thioether Intermediate Formation

An alternative pathway involves the oxidation of a methylthio (-SCH₃) precursor to the methylsulfonyl (-SO₂CH₃) group. tert-Butyl 4-(methylthiomethyl)piperidine-1-carboxylate is synthesized by reacting tert-butyl 4-(chloromethyl)piperidine-1-carboxylate with sodium thiomethoxide (NaSCH₃) in ethanol at reflux. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to the sulfonyl derivative.

Key Reaction Parameters :

-

Oxidizing Agent : 30% H₂O₂ in glacial acetic acid

-

Temperature : 50°C, 6 hours

This method avoids the use of moisture-sensitive reagents and offers higher reproducibility on a multi-gram scale.

Alternative Methodologies and Comparative Analysis

Mitsunobu Reaction for Direct Installation

The Mitsunobu reaction enables the direct coupling of a methylsulfonylmethanol derivative to a hydroxy-substituted piperidine precursor. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), tert-butyl 4-hydroxypiperidine-1-carboxylate reacts with methylsulfonylmethanol to form the target compound. However, this method is less favored due to the high cost of DEAD and challenges in removing triphenylphosphine oxide byproducts.

Comparison of Methods :

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 58–60 | Straightforward conditions | Moderate yield, competing elimination |

| Thioether Oxidation | 70–75 | High reproducibility | Requires two steps |

| Mitsunobu Reaction | 45–50 | Direct coupling | Expensive reagents, purification issues |

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

-

Polar Aprotic Solvents : DMA and NMP enhance nucleophilicity and stabilize transition states, improving yields compared to ethanol or water.

-

Bases : CsF outperforms K₂CO₃ in DMA, achieving 60% yield versus 50% with K₂CO₃ under identical conditions.

Temperature Dependence :

-

Reactions at 85°C in DMA for 12 hours yield 60%, whereas extending to 24 hours only marginally increases yield to 62%, suggesting reaction completion within 12 hours.

Challenges and Practical Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonylmethyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 277.38 g/mol

- Appearance : White to light yellow powder or crystalline solid

The compound features a piperidine ring with a tert-butyl group and a methylsulfonylmethyl group at the 4-position, along with a carboxylate functional group. This unique substitution pattern enhances its biological activity compared to other similar compounds.

Antimicrobial Activity

Tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate has been studied for its potential as an inhibitor of the MenA enzyme, which is crucial for menaquinone biosynthesis in Mycobacterium tuberculosis (Mtb). The inhibition of MenA is significant because it represents a novel target for tuberculosis treatment. Compounds that inhibit this enzyme can potentially lead to effective therapies against resistant strains of tuberculosis .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have highlighted the compound's efficacy as an inhibitor against specific bacterial enzymes. The IC values for various analogs of this compound have shown promising results, indicating its potential for further development in combination therapies aimed at enhancing drug efficacy against tuberculosis .

| Compound | IC (μM) | GIC (μM) |

|---|---|---|

| Tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate | 13–22 | 8–10 |

This table summarizes the potency of the compound in inhibiting MenA, demonstrating its potential as a lead compound in drug discovery efforts focused on combating tuberculosis.

Synthesis and Chemical Modifications

The synthesis of tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. Common steps include:

- Formation of the piperidine ring through nucleophilic substitution.

- Introduction of the tert-butyl group via alkylation.

- Addition of the methylsulfonylmethyl group to enhance biological activity.

These synthetic pathways allow for modifications that can optimize pharmacokinetic properties and improve therapeutic efficacy .

Case Study: Tuberculosis Treatment

A study published in early 2023 demonstrated that analogs derived from the original compound exhibited enhanced potency against Mtb. The combination therapy using these inhibitors achieved nearly complete sterilization of Mtb within two weeks in vivo, showcasing the potential of these compounds as effective treatments for tuberculosis .

Biological Evaluation

In vitro assays have confirmed that tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate effectively inhibits MenA activity, leading to reduced formation of essential menaquinone derivatives in Mtb. The results indicate that this compound could serve as a critical component in developing new antimicrobial agents targeting bacterial metabolism pathways .

Mechanism of Action

The mechanism of action of tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The methylsulfonylmethyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring provides a scaffold that can interact with various biological receptors, influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Group Impact

The tert-butyl piperidine-1-carboxylate scaffold is a common structural motif in drug discovery. Key variations arise from substituents at the 4-position, which influence reactivity, solubility, and biological activity. Below is a comparative analysis with analogous compounds:

Key Observations :

Functional Group Reactivity :

- Sulfonate Esters (e.g., -OSO2Me) : Highly reactive as leaving groups, enabling nucleophilic substitutions (e.g., azide displacement in triazole synthesis) .

- Sulfones (e.g., -CH2SO2Me) : Electron-withdrawing, enhancing piperidine ring stability and directing electrophilic substitutions. Less reactive than sulfonates but more metabolically stable .

- Alkyl Chains (e.g., -(CH2)4CH(CH3)2) : Increase lipophilicity, improving membrane permeability but reducing aqueous solubility .

Synthetic Utility :

- The target compound’s methylsulfonylmethyl group is typically introduced via oxidation of a thioether (-CH2SMe) or mesylation of a hydroxymethyl (-CH2OH) intermediate.

- Sulfonate esters (e.g., compound 24) are pivotal in click chemistry for triazole formation , while triflate derivatives (e.g., ) facilitate cross-coupling reactions .

Pharmacological and Physicochemical Properties

Table 2: Property Comparison

Key Insights :

- Sulfone vs. Triazole : The target’s sulfone group provides metabolic stability, whereas triazole-containing analogs (–3) exhibit potent kinase/BET inhibition due to aromatic stacking interactions .

- Cyclopropane Derivatives: tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate () shows reduced lipophilicity, favoring CNS penetration .

Drug Discovery Context

- Kinase Inhibitors : Sulfonate esters (e.g., compound 24) are precursors to triazole-based kinase inhibitors (e.g., compound 25, IC50 = 32 nM for BET proteins) .

- Necroptosis Modulators : tert-Butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate () is a key intermediate in RIP3 kinase inhibitor synthesis .

- Protease Inhibitors : Carbamoyl derivatives () are explored for their ability to block enzymatic active sites .

Biological Activity

Tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate, with CAS number 194872-09-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

The biological activity of tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate is largely attributed to its ability to interact with various biological targets. The piperidine ring structure is known for its role in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, potentially affecting signaling pathways related to pain and inflammation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, suggesting a potential for tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate in treating infections.

Anti-inflammatory Effects

Studies have demonstrated that related piperidine derivatives can reduce inflammatory responses in vitro and in vivo. This suggests that tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate may also possess anti-inflammatory properties.

Research Findings

A selection of studies highlights the biological activities associated with this compound:

Case Studies

-

Anti-inflammatory Activity :

A study focused on the modulation of inflammatory pathways indicated that compounds similar to tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate could inhibit the release of pro-inflammatory cytokines in human macrophages, suggesting therapeutic potential for inflammatory diseases. -

Antimicrobial Efficacy :

In a comparative analysis, derivatives with similar piperidine structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate might also be effective in this regard.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate, and how can intermediates be purified effectively?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, sulfonylation of the methyl group requires controlled conditions (e.g., using methylsulfonyl chloride in anhydrous solvents). Intermediates can be purified via silica gel chromatography with ethyl acetate/hexane gradients (30–50% ethyl acetate). Recrystallization from ethanol or methanol is recommended for final product isolation .

- Safety Note : Ensure inert atmosphere (N₂/Ar) during sulfonylation to avoid side reactions .

Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, safety goggles, and respirators (if dust/aerosols form).

- Engineering Controls : Use fume hoods for reactions and weigh-outs.

- Emergency Measures : In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Key peaks include the tert-butyl group (δ ~1.4 ppm, singlet) and piperidine protons (δ ~3.2–3.8 ppm).

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time should match reference standards.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z corresponding to C₁₃H₂₅NO₄S .

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials (strong acids/bases, oxidizing agents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

- Methodological Answer :

- Solvent Optimization : Use dichloromethane (DCM) or THF for better solubility of intermediates.

- Catalyst Screening : Test bases like triethylamine or DMAP to enhance reactivity.

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize byproducts. Post-reaction, quench with ice-water to stabilize the product .

- Contradiction Analysis : Some protocols report side reactions at higher temperatures (>20°C), necessitating strict thermal control .

Q. What mechanistic insights explain the compound’s reactivity in substitution reactions?

- Methodological Answer : The methylsulfonyl group acts as a strong electron-withdrawing group, activating the adjacent methylene carbon for nucleophilic substitution. Kinetic studies (e.g., using ¹H NMR reaction monitoring) can reveal rate dependence on nucleophile concentration and solvent polarity .

Q. How can researchers resolve discrepancies in reported decomposition temperatures?

- Methodological Answer : Perform differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air). Conflicting data may arise from impurities; repurify the compound via column chromatography and repeat analyses .

Q. What strategies are used to evaluate this compound’s potential as a drug intermediate?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.